molecular formula C9H18ClN3O2 B5875362 (2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride

(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride

Cat. No.: B5875362
M. Wt: 235.71 g/mol
InChI Key: MUHPTBKDTAZKMW-YGCVIUNWSA-N
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Description

(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyimino group: This step involves the reaction of an oxime with a suitable reagent to form the hydroxyimino group.

    Attachment of the acetamide group: This can be done through amide bond formation reactions, often using coupling reagents like carbodiimides.

    Formation of the hydrochloride salt: This is typically achieved by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: Products typically include amines or reduced forms of the original compound.

    Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of its piperidine moiety.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)acetamides: These compounds share the piperidine ring and acetamide group but differ in the position and nature of substituents.

    Phenoxy acetamides: These compounds have a similar acetamide group but feature a phenoxy group instead of the piperidine ring.

Uniqueness

(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. The combination of the piperidine ring and hydroxyimino group makes this compound particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPTBKDTAZKMW-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C=NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCNC(=O)/C=N/O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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